"6-Chloro-1H-indazole-4-carboxylic acid" structure elucidation
"6-Chloro-1H-indazole-4-carboxylic acid" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Chloro-1H-indazole-4-carboxylic Acid
Introduction
6-Chloro-1H-indazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-cancer agents.[1][2] The precise substitution pattern on the indazole ring is critical for molecular interactions with biological targets. Therefore, the unambiguous structural confirmation of intermediates like 6-Chloro-1H-indazole-4-carboxylic acid is a foundational requirement for any drug development program.
This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 6-Chloro-1H-indazole-4-carboxylic acid (Molecular Formula: C₈H₅ClN₂O₂; Molecular Weight: 196.59 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated analytical approach creates a self-validating system for absolute structural confidence.
The Strategic Workflow for Structure Elucidation
A robust elucidation strategy does not rely on a single technique but integrates multiple orthogonal methods. Each step provides a piece of the puzzle, and together, they build a complete and validated picture of the molecule's identity and structure. The workflow below illustrates the logical progression from confirming the basic formula to defining the precise three-dimensional arrangement of atoms.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
Expertise & Causality: Mass spectrometry is the first critical step. Its primary purpose is to confirm the molecular weight of the synthesized compound. For halogenated molecules, it serves a dual, confirmatory role. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance), imparts a signature isotopic pattern in the mass spectrum.[4][5] Observing this pattern is a definitive confirmation of chlorine incorporation into the molecule.
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent. Dilute to a final concentration of ~10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is ideal for deprotonating the carboxylic acid.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Data Interpretation
The key is to locate the molecular ion peak cluster. For 6-Chloro-1H-indazole-4-carboxylic acid, we expect to see two peaks separated by 2 m/z units.
| Peak | Isotopic Composition | Expected m/z ([M-H]⁻) | Expected Relative Abundance |
| Molecular Ion (M⁻) | C₈H₄³⁵Cl N₂O₂⁻ | 194.99 | 100% |
| Molecular Ion + 2 (M+2⁻) | C₈H₄³⁷Cl N₂O₂⁻ | 196.99 | ~32% |
The observation of this pair of peaks with an intensity ratio of approximately 3:1 is strong evidence for a molecule containing a single chlorine atom, thus validating the proposed elemental composition.[6][7]
Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. While MS confirms what atoms are present, NMR reveals how they are connected. For a substituted aromatic system like this indazole, a full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for unambiguous assignment. NMR is essential for distinguishing between potential isomers that would be indistinguishable by MS alone.[8][9]
Experimental Protocol (Multinuclear NMR)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to ensure the acidic N-H and COOH protons are observable.[10]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D correlation spectra: HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond C-H correlations.
-
Data Interpretation
The combination of these experiments allows for a complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton at Position) |
| 1-NH | ~13.5, broad singlet | - | C3, C7a |
| 3-H | ~8.2, singlet | ~135 | C4, C3a, C7a |
| 4-COOH | ~13.0, very broad singlet | ~168 (C=O) | - |
| 4-C | - | ~120 | - |
| 5-H | ~7.8, doublet (J ≈ 1 Hz) | ~124 | C4, C6, C7 |
| 6-C | - | ~130 | - |
| 7-H | ~7.5, doublet (J ≈ 1 Hz) | ~112 | C5, C6, C3a |
| 3a-C | - | ~125 | - |
| 7a-C | - | ~140 | - |
Key Interpretive Insights:
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and two broad signals for the acidic NH and COOH protons. The protons at C5 and C7 will appear as closely spaced doublets due to meta-coupling. The proton at C3 will be a singlet.
-
¹³C NMR: Eight distinct carbon signals are expected, confirming the molecular asymmetry. The carboxyl carbon will be significantly downfield (~168 ppm).
-
HMBC is Crucial: The HMBC spectrum provides the definitive connections. For example, the correlation between the proton at C5 and the carbon at C4 (the attachment point of the carboxylic acid) and C6 (the attachment point of the chlorine) is unequivocal proof of the substitution pattern.
Caption: Key HMBC correlations confirming the structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. While it doesn't provide connectivity information, it serves as a quick and essential quality check. For this molecule, the characteristic vibrations of the carboxylic acid (O-H and C=O) and the indazole N-H are primary targets.[11]
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches |
| Indazole | N-H stretch | 3300-3100 | Medium, sharp peak on top of O-H band |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong, sharp |
| Aromatic/Indazole Ring | C=C / C=N | 1620-1450 | Multiple sharp bands of varying intensity |
| Aryl-Halogen | C-Cl stretch | 850-550 | Medium to strong in the fingerprint region |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ range combined with a strong, sharp carbonyl peak around 1700 cm⁻¹ is a classic signature of a carboxylic acid dimer, which is how this molecule would exist in the solid state.
Single-Crystal X-ray Diffraction: The Definitive Answer
Expertise & Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a three-dimensional map of electron density from which the precise location of every atom can be determined. This technique resolves any remaining ambiguities from spectroscopy and provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the material's solid-state properties.[12][13][14]
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol or an ethyl acetate/heptane mixture) is a common method.
-
Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.
-
Structure Solution: Collect a full dataset of diffraction intensities. The structure is solved using direct methods and refined against the experimental data.
Data Interpretation
The output is a refined 3D structural model. This model will:
-
Confirm Connectivity: Absolutely confirm the atomic connectivity established by NMR.
-
Verify Substitution: Show the exact positions of the chlorine atom at C6 and the carboxylic acid at C4.
-
Reveal Solid-State Packing: For indazole carboxylic acids, it is common to observe intermolecular hydrogen bonds where the carboxylic acid proton of one molecule bonds to one of the nitrogen atoms of a neighboring molecule, forming dimers or chains.[9]
Conclusion
The structure elucidation of 6-Chloro-1H-indazole-4-carboxylic acid is a process of systematic, evidence-based deduction. By integrating data from mass spectrometry, a full suite of NMR experiments, IR spectroscopy, and single-crystal X-ray diffraction, we create a self-validating dataset. Mass spectrometry confirms the molecular formula and the presence of chlorine. NMR spectroscopy meticulously maps the atomic connectivity, distinguishing this specific regioisomer from all other possibilities. IR spectroscopy provides a rapid check for key functional groups, and X-ray crystallography delivers the ultimate, unambiguous 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advancing this valuable chemical building block in research and development.
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